molecular formula C4H4N2O2 B7765268 Uracil CAS No. 51953-14-1

Uracil

Cat. No. B7765268
CAS RN: 51953-14-1
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil is one of the four nucleobases in the nucleic acid RNA, along with adenine (A), cytosine ©, and guanine (G). In RNA, uracil binds to adenine via two hydrogen bonds . It is a common and naturally occurring pyrimidine derivative . The name “uracil” was coined in 1885 by the German chemist Robert Behrend .


Synthesis Analysis

Uracil is synthesized via nucleotide triphosphates (NTPs). RNA can form similar structures to DNA, except that A:U pair together instead of A:T and that the RNA backbone incorporates ribose instead of deoxyribose .


Molecular Structure Analysis

Uracil has a molecular formula of C4H4N2O2 . It is a planar, unsaturated compound that has the ability to absorb light .


Chemical Reactions Analysis

Uracil derivatives have been synthesized using one-pot organic synthesis processes . These derivatives have shown a high affinity for thymidylate synthase .


Physical And Chemical Properties Analysis

Uracil is a white or light yellow needle-like crystal. It has a melting point of 338 °C and is soluble in hot water, slightly soluble in cold water, soluble in dilute ammonia, and insoluble in ethanol and ether .

Scientific Research Applications

  • Biological Activity and Applications : Uracil derivatives have a wide range of biological activities, including antiviral, anti-tumor, herbicidal, insecticidal, and bactericidal properties. They show potent activities against HIV, hepatitis B and C, and herpes viruses. Modifications of uracil structure have led to derivatives with improved bioactivity, selectivity, metabolic stability, and reduced toxicity (Pałasz & Cież, 2015).

  • Solvatochromic Shifts and Electronic Properties : Understanding uracil's electronic properties in both gas phase and aqueous solution is crucial due to its significant biological role. Studies have accurately predicted the solvatochromic shifts in uracil's electronic excitation energies, crucial for understanding its interactions in biological systems (Olsen et al., 2010).

  • Therapeutic Potential : Uracil and its derivatives are pivotal in medicinal chemistry, forming part of many commercial drugs for treating various diseases such as viral infections, cancer, diabetes, and thyroid disorders. The structural and property-specific action of these drugs is a focus of ongoing research (Ramesh et al., 2020).

  • Detection in DNA : Detecting uracil in genomic DNA is important due to its physiological relevance. Novel methods have been developed for quantitative and qualitative analysis of uracil levels in DNA, both in vitro and in situ, using uracil sensor fusion proteins (Róna et al., 2015).

  • Quantum Computational and Spectroscopic Studies : Uracil's molecular features, especially its derivatives, have been characterized through various spectroscopic techniques. Studies include exploring non-linear optical properties, electronic characteristics, and molecular docking with protein receptors, providing insights into its antineoplastic applications (Kumar et al., 2023).

  • Role in DNA Radiosensitization : 5-substituted uracils, when incorporated into genomic DNA, have potential applications in human cancer radiotherapy. The effectiveness of these derivatives as electron acceptors and their dissociation dynamics are crucial for their application as sensitizers (Chomicz et al., 2013).

Future Directions

The role of uracil in genomic DNA has been recently re-evaluated. It is now widely accepted to be a physiologically important DNA element in diverse systems from specific phages to antibody maturation and Drosophila development . Future research will likely focus on further understanding the role of uracil in DNA and its implications for health and disease .

properties

IUPAC Name

1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Record name uracil
Source Wikipedia
URL https://en.wikipedia.org/wiki/Uracil
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28806-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4021424
Record name Uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18531
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.6 mg/mL
Record name Uracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Uracil

CAS RN

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
Record name Uracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pyrimidinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51953-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyrimidinone, 2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51953-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione-14C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2920-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name uracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uracil-5-d
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name uracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

330 °C
Record name Uracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To the mixture of water (96.4 g) and 4.8 g of cyclohexane, were added 6.96 g (62.6 mmol) of cytosine, 18.7 g (75.4 mmol) of 2′-deoxyribose-1-phosphate diammonium salt, 7.58 g (132 mmol) of magnesium hydroxide and the frozen cell mass (2.0 g) prepared in Reference Example 3. The reaction took place at 45° C. for 18 hours, controlling the solution at pH 8.8 with acetic acid. The HPLC analysis after the reaction demonstrated that 10.03 g (70.5 mol %/cytosine) of 2′-deoxycytidine was produced as object compound. At the same time, 0.73 g (10.4 mol %/cytosine) of uracil and 1.80 g (12.6 mol %/cytosine) of 2′-deoxyuridine were produced as byproduct, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
96.4 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
solvent
Reaction Step Three
Quantity
6.96 g
Type
reactant
Reaction Step Four
[Compound]
Name
2′-deoxyribose 1-phosphate diammonium salt
Quantity
18.7 g
Type
reactant
Reaction Step Four
Quantity
7.58 g
Type
reactant
Reaction Step Four
Quantity
10.03 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uracil
Reactant of Route 2
Uracil
Reactant of Route 3
Uracil
Reactant of Route 4
Uracil
Reactant of Route 5
Uracil
Reactant of Route 6
Uracil

Citations

For This Compound
437,000
Citations
HE Krokan, F Drabløs, G Slupphaug - Oncogene, 2002 - nature.com
… most common lesions in DNA, uracil. However, since several of the known uracil-DNA glycosylases (UDGs) are not strictly uracil-specific, the repair of some uracil analogues (Figure 1), …
Number of citations: 587 www.nature.com
MML Sousa, HE Krokan, G Slupphaug - Molecular aspects of medicine, 2007 - Elsevier
… Uracil in DNA is removed by a uracil-DNA glycosylase. The … In conclusion, uracil in DNA is both a mutagenic burden and … the uracil-DNA glycosylases UNG or SMUG1, and uracil was …
Number of citations: 147 www.sciencedirect.com
GS Parry - Acta Crystallographica, 1954 - scripts.iucr.org
Uracil crystallizes in the monoelinic system with cell dimensions a= 11.82, b= 12.35, c= 3.62 A, fl= 120 and space group P2,/a. The structure was solved by trial and refined by …
Number of citations: 189 scripts.iucr.org
LH Pearl - Mutation Research/DNA Repair, 2000 - Elsevier
… Repair of uracil-DNA is achieved in a base-excision pathway initiated by a uracil-DNA … Family-1 enzymes are active against uracil in ssDNA and dsDNA, and recognise uracil explicitly …
Number of citations: 461 www.sciencedirect.com
RF Stewart, LH Jensen - Acta Crystallographica, 1967 - scripts.iucr.org
… by the quality of the uracil crystal. We report here the structural results of an X-ray diffraction investigation of a uracil crystal. High quality single crystals of uracil were grown by heat- ing …
Number of citations: 348 scripts.iucr.org
T Visnes, B Doseth, HS Pettersen… - … of the Royal …, 2009 - royalsocietypublishing.org
Uracil in DNA may result from incorporation of dUMP during replication and from spontaneous or enzymatic deamination of cytosine, resulting in U:A pairs or U:G mismatches, …
Number of citations: 146 royalsocietypublishing.org
R Olinski, M Jurgowiak, T Zaremba - Mutation Research/Reviews in …, 2010 - Elsevier
… Finally, we will discuss the clinical significance of aberrant uracil … of uracil, in carcinogenesis. Based on the literature data we conclude/hypothesize that the non-canonical base uracil …
Number of citations: 47 www.sciencedirect.com
F Lu, S Li, Y Jiang, J Jiang, H Fan, G Lu, D Deng… - Nature, 2011 - nature.com
… During structure refinement, a prominent, disc-shaped electron density reminiscent of uracil … 1 mM uracil in the protein purification and crystallization solution, we modelled uracil into the …
Number of citations: 213 www.nature.com
RJ De Pasquale - Industrial & Engineering Chemistry Product …, 1978 - ACS Publications
… and chemistry of uracil with the intention of … uracil has been used as an indicator to extend the acidity function Ha (4) up to 17% by weight S03 in H2S04, As acidity increases, uracil first …
Number of citations: 16 pubs.acs.org
SS Parikh, CD Putnam, JA Tainer - Mutation Research/DNA Repair, 2000 - Elsevier
Uracil-DNA glycosylase (UDG) functions as a sentry guarding against uracil in DNA. UDG initiates DNA base excision repair (BER) by hydrolyzing the uracil base from the deoxyribose. …
Number of citations: 145 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.